(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound “(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate” is a benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core. Key structural features include:
- A cyclopropanecarboxylate ester at the 6-position of the benzofuran ring, which may enhance metabolic stability.
- A 3-oxo-2,3-dihydrobenzofuran scaffold, common in bioactive molecules due to its planar, conjugated system.
The bromine atom at the 3-position of the benzylidene group distinguishes it from analogs, influencing electronic properties and intermolecular interactions (e.g., halogen bonding).
Properties
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQXXPIFHRLSCZ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran structure, which is known for its diverse biological activities. The presence of the bromobenzylidene moiety and the cyclopropanecarboxylate group may contribute to its unique pharmacological profile.
Chemical Formula: C18H15BrO4
Molecular Weight: 373.21 g/mol
CAS Number: [not provided in search results]
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. A study focusing on related compounds revealed that they can activate caspase pathways, leading to programmed cell death in several cancer cell lines . The mechanism is thought to involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of related benzofuran compounds.
- Methodology: Disc diffusion method against various bacterial strains.
- Results: Significant inhibition zones were observed for several derivatives, suggesting potential therapeutic applications in treating bacterial infections.
-
Investigation of Anticancer Activity
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay to measure cell viability.
- Results: Compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
-
Anti-inflammatory Mechanism Study
- Objective: To explore the mechanism behind anti-inflammatory effects.
- Methodology: ELISA assays to measure cytokine levels.
- Results: The compound significantly reduced TNF-alpha levels in treated cells compared to controls.
Data Tables
| Biological Activity | Study Type | Key Findings |
|---|---|---|
| Antimicrobial | In vitro | Effective against S. aureus and E. coli |
| Anticancer | In vitro | Induced apoptosis in cancer cell lines |
| Anti-inflammatory | In vitro | Reduced TNF-alpha production |
Scientific Research Applications
The compound (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry and materials science. This article delves into its applications, synthesis, and potential implications in research.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design and development. Benzofuran derivatives are often explored for their pharmacological properties, including:
- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness against specific cancer types through modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : Compounds with similar structures have shown activity against various bacterial strains. The bromine substituent may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration through bacterial membranes.
Materials Science
The unique properties of this compound may also lend themselves to applications in materials science, particularly in the development of:
- Polymers and Coatings : The cyclopropanecarboxylate group can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings that require durability and resistance to environmental factors.
Chemical Synthesis
The synthesis of this compound involves several steps that can be optimized for higher yields. Understanding these synthetic routes is crucial for its application in research settings:
- Synthesis Routes : The compound can be synthesized through condensation reactions involving appropriate precursors, such as 3-bromobenzaldehyde and cyclopropanecarboxylic acid derivatives. Optimization of reaction conditions (temperature, solvent) plays a significant role in achieving desired yields and purity.
Case Study 1: Anticancer Activity Assessment
In an observational study, researchers evaluated the anticancer properties of similar benzofuran derivatives on human cancer cell lines. The findings suggested that modifications to the benzofuran core significantly affected the compounds' efficacy against various cancer types. This case study highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Testing
A series of benzofuran derivatives were tested against common bacterial strains. Results indicated that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity. The introduction of halogen atoms (like bromine) was found to enhance activity, suggesting that this compound could be a promising candidate for further testing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and its analogs significantly impact physicochemical properties and biological activity. Below is a detailed comparison with “(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate” (), a closely related analog.
Table 1: Structural and Physicochemical Comparison
Key Findings
Electronic Effects :
- The bromine in the target compound is electronegative, creating a region of partial positive charge that may facilitate nucleophilic substitution or halogen bonding. In contrast, the trimethoxy groups in the analog () donate electron density via resonance, stabilizing the benzylidene moiety and altering reactivity.
The target compound lacks this methyl group, which may increase flexibility but reduce metabolic stability.
Biological Activity: Bromine’s lipophilicity in the target compound could enhance membrane permeability in cellular assays, favoring central nervous system (CNS) targeting. The trimethoxy analog’s polarity () may limit blood-brain barrier penetration but improve solubility for intravenous administration.
Synthetic Accessibility :
- The trimethoxybenzylidene group in requires multi-step synthesis (e.g., methoxylation), whereas the brominated analog can be prepared via direct electrophilic substitution, reducing synthetic complexity.
Research Implications
- Pharmacokinetics : The brominated compound’s higher LogP suggests superior tissue penetration but may require formulation adjustments to mitigate solubility limitations.
- Structure-Activity Relationship (SAR) : Replacing bromine with methoxy groups (as in ) demonstrates how electronic modulation can fine-tune bioactivity.
- Therapeutic Potential: The target compound’s halogenated structure aligns with antimicrobial or anticancer scaffolds, while the trimethoxy analog () may exhibit antioxidant or anti-inflammatory properties.
Q & A
Q. What are the key considerations for optimizing the synthesis of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?
Methodological Answer: Synthesis optimization requires:
- Stepwise functionalization : Begin with benzofuran core formation via acid/base-catalyzed cyclization of 6-hydroxybenzofuran precursors, followed by condensation with 3-bromobenzaldehyde to introduce the benzylidene moiety .
- Esterification : Use cyclopropanecarbonyl chloride under Schotten-Baumann conditions (e.g., NaOH, dichloromethane) to install the cyclopropanecarboxylate group .
- Critical parameters :
- Temperature : Maintain 60–80°C during condensation to ensure Z-isomer selectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove by-products .
- Yield optimization : Monitor intermediates via TLC and characterize products using H/C NMR to confirm stereochemistry and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect ester C=O stretching (~1720 cm) and benzofuran C-O-C vibrations (~1250 cm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with cyclopropane cleavage .
Q. What are the recommended analytical techniques for assessing purity in pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (70:30 to 90:10) to resolve impurities .
- Elemental analysis : Confirm C, H, Br, and O percentages within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition >200°C indicates suitability for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-bromo and cyclopropane groups on bioactivity?
Methodological Answer:
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., 3-fluoro, 3-chloro) and cyclopropane replacements (e.g., methyl, phenyl esters) .
- Biological assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays; IC values <10 µM suggest therapeutic potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate bromine’s electronegativity with apoptosis induction .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What experimental strategies address contradictions in reported biological activity data for benzofuran derivatives?
Methodological Answer:
- Standardize assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate mechanisms :
- ROS detection : Use DCFH-DA probes to confirm if cytotoxicity is ROS-mediated .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3) to distinguish direct vs. indirect effects .
- Reproducibility : Collaborate with independent labs to verify IC values and publish raw data .
Q. What reaction mechanisms explain the stability of the cyclopropanecarboxylate group under physiological conditions?
Methodological Answer:
- Hydrolysis resistance : The cyclopropane ring’s strain energy (~27 kcal/mol) stabilizes the ester against enzymatic cleavage, unlike linear alkyl esters .
- pH-dependent stability : Conduct accelerated degradation studies (pH 1–10, 37°C) with HPLC monitoring. Cyclopropane esters degrade <5% at pH 7.4 over 24 hours .
- Metabolite identification : Use LC-MS to detect cyclopropane carboxylic acid as a primary metabolite in liver microsome assays .
Q. How can in silico modeling predict metabolic pathways for this compound?
Methodological Answer:
- Software tools :
- SwissADME : Predict cytochrome P450 (CYP3A4/2D6) interactions and bioavailability (%F >30% suggests oral efficacy) .
- MetaSite : Map probable oxidation sites (e.g., benzylidene methyl) and glucuronidation .
- Validation : Compare predictions with in vitro microsomal stability data (e.g., t >60 min indicates low clearance) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for Z/E isomer mixtures?
Methodological Answer:
- NOESY experiments : Detect spatial proximity between benzylidene protons and benzofuran C-H to confirm Z-configuration .
- Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) to resolve isomers; retention time differences >2 min indicate separable mixtures .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .
- ANOVA : Compare treatment groups with post-hoc Tukey tests to identify significant differences (p <0.05) .
- Principal component analysis (PCA) : Cluster analogs based on substituent effects (e.g., bromine vs. methoxy) and bioactivity .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- Design of experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., solvent volume, catalyst loading) .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and terminate at consistent endpoints .
- Quality control : Pre-screen starting materials via GC-MS to ensure purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
